![molecular formula C19H14N2O3 B2879271 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one CAS No. 859662-51-4](/img/structure/B2879271.png)
6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one
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Description
Synthesis Analysis
The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been reported . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications
Anticancer Pharmacophores
The imidazole moiety of the compound is a significant pharmacophore in medicinal chemistry. Studies have shown that imidazole-based hybrids exhibit potent anticancer activities . Specifically, they target cytosolic carbonic anhydrase isoenzymes, which are crucial for tumor progression and metastasis. The selective inhibition of these enzymes by compounds like 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one can lead to the development of new anticancer drugs.
Azo Dye Synthesis for Biomedical Applications
Azo dyes with heterocyclic scaffolds, such as imidazole, have been synthesized for various biomedical applications . These dyes have shown promise in antimicrobial activity against pathogenic bacteria, which could be crucial in developing new treatments for bacterial infections.
Molecular Recognition Elements
The structural complexity of the compound allows it to act as a molecular recognition element . This feature is particularly useful in the design of biosensors and molecular diagnostics, where specific binding to target molecules is required.
Light-Controlled Polymers
Compounds with azo groups, like the one , have applications in the development of light-controlled polymers . These polymers can change their properties in response to light, making them useful in various industrial and technological applications, such as smart coatings and drug delivery systems.
Liquid Crystal Technology
The azo dye derivatives, including those with imidazole rings, are utilized in the liquid crystal industry . Their ability to modulate light makes them suitable for displays and other devices that rely on liquid crystal technology.
Color Additives in Printing
Due to their chromophoric properties, compounds like 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one are used as color additives in inkjet and thermal transfer printing . Their stability and color intensity are valuable for high-quality printing applications.
Antimicrobial Agents
The compound’s derivatives have been tested for antimicrobial activities, showing effectiveness against various microorganisms . This makes them candidates for inclusion in antimicrobial coatings and treatments.
Synthesis of Coumarin Derivatives
The coumarin core of the compound is a precursor for synthesizing various biologically active coumarin derivatives . These derivatives have been explored for their therapeutic potential, including anti-inflammatory, anticoagulant, and antiviral properties.
properties
IUPAC Name |
6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGPOIOZGSLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one |
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